molecular formula C9H7ClN2O B7981731 2-chloro-8-methyl-1H-quinazolin-4-one

2-chloro-8-methyl-1H-quinazolin-4-one

Cat. No.: B7981731
M. Wt: 194.62 g/mol
InChI Key: DMUXHJYSOSKRJT-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Identifier (CID) 34181760 is a chemical substance with specific properties and applications. This compound is used in various scientific research fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-chloro-8-methyl-1H-quinazolin-4-one involves several synthetic routes. One common method includes the use of cyclodextrins to form inclusion complexes. This process involves the encapsulation of the compound within the non-polar cavity of cyclodextrins, enhancing its solubility and stability .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-chloro-8-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.

Scientific Research Applications

2-chloro-8-methyl-1H-quinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

    Biology: Employed in biological studies to investigate its effects on cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in industrial processes for the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2-chloro-8-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-8-methyl-1H-quinazolin-4-one include other cyclodextrin inclusion complexes and related chemical substances. These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which allows it to form stable inclusion complexes with cyclodextrins. This property enhances its solubility and stability, making it valuable for various scientific research applications.

Conclusion

This compound is a versatile chemical compound with a wide range of applications in scientific research Its unique chemical structure and reactivity make it valuable for studies in chemistry, biology, medicine, and industry

Properties

IUPAC Name

2-chloro-8-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-3-2-4-6-7(5)11-9(10)12-8(6)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUXHJYSOSKRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.